molecular formula C20H17FN4O3S2 B2565810 3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1170606-67-3

3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B2565810
CAS No.: 1170606-67-3
M. Wt: 444.5
InChI Key: JJDQMKHYWFDZAN-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a useful research compound. Its molecular formula is C20H17FN4O3S2 and its molecular weight is 444.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has focused on the synthesis and biological evaluation of fluoro-benzothiazole comprising sulphonamido pyrazole analogs. These molecules have been docked and screened for their in vitro antidiabetic properties, highlighting the potential of benzothiazole derivatives in therapeutic applications, including diabetes management (S. T., N. Chaubey, 2022).

Insecticide Development

  • The development of flubendiamide, a novel insecticide with a unique chemical structure, showcases the utilization of sulfonylalkyl groups in compounds for controlling lepidopterous insect pests. This research underlines the compound's extremely strong insecticidal activity and its novel mode of action, distinct from commercial insecticides, making it a valuable asset in integrated pest management programs (Masanori Tohnishi et al., 2005).

Antimicrobial and Antifungal Screening

  • Another area of application is in the synthesis of novel derivatives for antimicrobial and antifungal screening. For instance, compounds comprising fluoro substituted benzothiazole and sulphonamide have been synthesized and tested for their antimicrobial activity. Such studies contribute to the discovery of new biologically active substances with potential therapeutic applications (V. Jagtap et al., 2010).

Antiproliferative Activities

  • The synthesis of pyrazole-sulfonamide derivatives and their evaluation for antiproliferative activities against cancer cell lines demonstrate the potential of sulfonamide derivatives in cancer therapy. Selected compounds have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, indicating their significance in the development of new anticancer therapies (Samet Mert et al., 2014).

Molecular Docking and Drug Design

  • Additionally, the theoretical investigation and molecular docking studies of certain sulfonamides as potential drugs for COVID-19 utilize computational calculations to explore their reactivity and binding affinities. This research highlights the role of molecular design and synthesis in developing new therapeutic agents for emerging health threats (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Properties

IUPAC Name

3-ethylsulfonyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S2/c1-3-30(27,28)15-6-4-5-13(10-15)19(26)23-18-9-12(2)24-25(18)20-22-16-8-7-14(21)11-17(16)29-20/h4-11H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDQMKHYWFDZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.